Product packaging for 3,4-Dihydrobenzo[g]isoquinoline(Cat. No.:CAS No. 112576-38-2)

3,4-Dihydrobenzo[g]isoquinoline

Cat. No.: B14303113
CAS No.: 112576-38-2
M. Wt: 181.23 g/mol
InChI Key: LUERMNUZEUTPBT-UHFFFAOYSA-N
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Description

3,4-Dihydrobenzo[g]isoquinoline is a privileged chemical scaffold frequently encountered in the synthesis of biologically active molecules and natural products . This core structure is a valuable building block in medicinal and agrochemical research for constructing more complex heterocyclic compounds. The benzo[g]isoquinoline derivatives are of significant interest due to their potential bioactivities, which include antimicrobial, cytotoxic, and insecticidal properties, making them lead structures for developing new pharmaceuticals and agrochemicals . Synthetic approaches for this ring system, such as intramolecular electrophilic cyclization, provide access to derivatives that are difficult to obtain through traditional methods which often require specific electron-donating groups on the aromatic ring . This compound is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N B14303113 3,4-Dihydrobenzo[g]isoquinoline CAS No. 112576-38-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112576-38-2

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

3,4-dihydrobenzo[g]isoquinoline

InChI

InChI=1S/C13H11N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-4,7-9H,5-6H2

InChI Key

LUERMNUZEUTPBT-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Dihydrobenzo G Isoquinoline and Its Derivatives

Cyclization Reactions in 3,4-Dihydrobenzo[g]isoquinoline Synthesis

Cyclization reactions represent a cornerstone in the synthesis of the this compound skeleton. These methods involve the formation of the crucial C-N and C-C bonds to construct the heterocyclic ring onto a pre-existing naphthalene (B1677914) or related aromatic system. Various strategies, including intramolecular electrophilic cyclization, radical cyclization, and classic named reactions, have been effectively employed.

Intramolecular Electrophilic Cyclization Strategies

Intramolecular electrophilic cyclization is a powerful tool for the synthesis of 3,4-dihydrobenzo[g]isoquinolin-1(2H)-ones and related structures. This approach typically involves the cyclization of a suitably functionalized precursor, such as a 3,4-disubstituted lactam, onto an aromatic ring. researchgate.netdocumentsdelivered.com The reaction is often promoted by a Lewis acid or a strong protic acid, which activates an electrophilic center, facilitating the ring-closing step. The nature of the starting material and the reaction conditions can be tailored to achieve specific substitution patterns on the final product.

A notable example involves the synthesis of this compound-1(2H)-ones through the intramolecular electrophilic cyclization of 3,4-disubstituted lactams. documentsdelivered.com This method provides an alternative route to these compounds by constructing the benzene (B151609) ring onto a pre-existing heterocyclic core. researchgate.net

Radical Cyclization Approaches

Radical cyclization offers a complementary approach to the formation of the this compound system. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. A common strategy involves the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, leading to the formation of the heterocyclic ring.

For instance, the cyclization of 2-(β-haloacyl)-1,2-dihydroisoquinolines using tributylstannane and a radical initiator like AIBN can produce benzoindolizidine derivatives, which are structurally related to the benzo[g]isoquinoline (B3188944) core. researchgate.net The key step in the synthesis of certain isoquinoline (B145761) alkaloids involves a radical cyclization with tributyltin hydride. researchgate.net

Bischler-Napieralski and Modified Variants

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be extended to the preparation of their benzo[g] analogues. organic-chemistry.orgorganicreactions.orgnrochemistry.comwikipedia.org This reaction involves the acid-catalyzed cyclodehydration of a β-arylethylamide. nrochemistry.com The cyclization is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.com The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com

The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently dehydrogenated to the corresponding fully aromatic isoquinoline. nrochemistry.com

Modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and expand its scope. organicreactions.org One important variation, the Pictet-Gams reaction, utilizes a β-hydroxy-β-phenethylamide, which undergoes dehydration and cyclization in a single step to directly afford an isoquinoline. wikipedia.org More recent modifications employ milder reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, such as 2-chloropyridine, allowing for the cyclization of less activated and sensitive substrates. nih.govorganic-chemistry.org Another modified procedure uses oxalyl chloride to generate an N-acyliminium intermediate, which helps to prevent the retro-Ritter reaction, a common side reaction. organic-chemistry.org

Reagent/ConditionSubstrate TypeKey Features
POCl₃, P₂O₅, ZnCl₂β-arylethylamidesClassical conditions, requires high temperatures. organic-chemistry.org
Tf₂O, 2-chloropyridineβ-arylethylamidesMilder conditions, broader substrate scope. nih.gov
Oxalyl chloride, FeCl₃β-arylethylamidesForms N-acyliminium intermediate, avoids retro-Ritter. organic-chemistry.org
Microwave irradiationβ-arylethylamidesAccelerated reaction times. organic-chemistry.org

Pomeranz-Fritsch Type Reactions for Benzo[g]isoquinoline Core

The Pomeranz-Fritsch reaction provides a versatile method for the synthesis of the isoquinoline core, which can be adapted for the construction of benzo[g]isoquinolines. thermofisher.comorganicreactions.orgchemistry-reaction.comwikipedia.orgdrugfuture.com This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, which is typically formed from the condensation of an aromatic aldehyde and 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.comwikipedia.org

The reaction mechanism involves the formation of a Schiff base (benzalaminoacetal), followed by an acid-catalyzed intramolecular electrophilic attack of the aromatic ring onto an activated iminium-type species, leading to the formation of the isoquinoline ring system. chemistry-reaction.comwikipedia.org A variety of acids, including concentrated sulfuric acid, trifluoroacetic anhydride, and lanthanide triflates, can be used to promote the cyclization. wikipedia.org

An important modification of this reaction, the Schlittler-Müller modification, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal as starting materials, allowing for the synthesis of C1-substituted isoquinolines. thermofisher.comdrugfuture.com Another variation, the Bobbitt modification, involves the hydrogenation of the benzalaminoacetal prior to the acid-catalyzed cyclization, yielding a tetrahydroisoquinoline. thermofisher.com

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular scaffolds in a single step from three or more starting materials. mdpi.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov MCRs have been successfully applied to the synthesis of various heterocyclic systems, including those related to the this compound core.

One notable example is the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines, which are structurally related to benzo[g]isoquinolines. mdpi.com These reactions often involve the condensation of an aminopyrazole, an aldehyde, and a suitable active methylene (B1212753) compound. mdpi.com

Domino Reactions with Activated Alkenes and Alkynes

Domino reactions, also known as cascade or tandem reactions, are a subset of multicomponent reactions where a series of intramolecular transformations occur sequentially in a one-pot process. nih.govnih.gov These reactions are highly efficient for building complex polycyclic structures.

In the context of isoquinoline synthesis, domino reactions involving activated alkenes and alkynes have proven to be particularly useful. For example, a palladium-catalyzed tandem dehydrogenative [4+2] annulation of terminal olefins with N-sulfonyl amides can provide 3,4-dihydroisoquinolones bearing a vinyl substituent. organic-chemistry.org Similarly, a palladium-catalyzed [4+2] annulation of aryl and alkenyl carboxamides with 1,3-dienes, using air as the terminal oxidant, affords 3,4-dihydroisoquinolones in good yields. organic-chemistry.org

Another approach involves the rhodium(III)-catalyzed [4+2] cycloaddition of N-acylamides with alkenes or alkynes, enabled by C-H activation, to produce a variety of 3,4-dihydroisoquinolones. organic-chemistry.org These domino reactions often exhibit high regioselectivity and functional group tolerance, making them valuable tools for the synthesis of complex heterocyclic molecules.

Reaction TypeKey ReactantsCatalyst/ConditionsProduct
Pd-catalyzed [4+2] annulationAryl/alkenyl carboxamides, 1,3-dienesPalladium catalyst, air (oxidant)3,4-Dihydroisoquinolones organic-chemistry.org
Rh(III)-catalyzed [4+2] cycloadditionN-acylamides, alkenes/alkynesRhodium(III) catalyst3,4-Dihydroisoquinolones organic-chemistry.org
Pd-catalyzed tandem dehydrogenative [4+2] annulationTerminal olefins, N-sulfonyl amidesPalladium catalyst, air (oxidant)Vinyl-substituted 3,4-dihydroisoquinolones organic-chemistry.org

Cyclocondensation Approaches, including Three-Component Reactions

Three-component reactions, a type of multicomponent reaction, have emerged as a powerful tool in synthetic chemistry due to their high atom economy and ability to generate molecular complexity in a single step. A notable example is the diastereoselective 1,4-dipolar cycloaddition reaction to form fused pentacyclic compounds, such as chromeno[3',4':3,4]pyrido[2,1-a]isoquinolines. nih.gov This strategy involves the reaction of an isoquinoline, a dialkyl acetylenedicarboxylate, and a 3-acetyl coumarin, showcasing the potential for rapid assembly of complex fused isoquinoline systems. nih.gov

A classic and widely used cyclocondensation method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. organic-chemistry.org This intramolecular electrophilic substitution reaction typically involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. For the synthesis of this compound, the starting material would be an N-acyl derivative of a 2-(naphthalen-2-yl)ethan-1-amine. The reaction proceeds through an initial cyclization to form an imine, which is then present as the dihydroisoquinoline ring system.

Metal-Catalyzed Synthetic Routes

The advent of metal-catalyzed cross-coupling and cyclization reactions has revolutionized the synthesis of complex organic molecules, offering mild and efficient alternatives to traditional methods.

Palladium-Mediated Coupling and Subsequent Cyclization Sequences

Palladium catalysis has been extensively utilized in the synthesis of isoquinoline derivatives. rsc.orgresearchgate.net A powerful strategy involves a tandem Heck-Suzuki coupling reaction. researchgate.net For instance, the synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones has been achieved through the reaction of o-iodo-N-(prop-2-ynyl)benzamides with arylboronic acids. researchgate.net This methodology could be adapted for the synthesis of this compound derivatives by starting with an appropriately substituted naphthalene precursor. The sequence involves an initial palladium-catalyzed coupling followed by a cyclization step to construct the desired heterocyclic framework. researchgate.net Furthermore, palladium-catalyzed dehydrogenative C–H cyclization presents another modern approach for the synthesis of related isoindolinone structures, which can proceed without the need for stoichiometric oxidants when using a Pd/C catalyst. nih.gov

Intramolecular Heck Reactions as Key Steps

The intramolecular Heck reaction is a robust method for the formation of carbocyclic and heterocyclic rings via the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.orgorganicreactions.org This reaction is particularly useful for constructing sterically congested carbon-carbon bonds under mild conditions and exhibits high functional group tolerance. wikipedia.orgprinceton.edu In the context of this compound synthesis, a suitable precursor would be an N-alkenyl-2-halonaphthylamine derivative. The palladium(0) catalyst would initiate an oxidative addition to the naphthyl-halide bond, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product. This approach has been successfully employed in the synthesis of various complex natural products and can be used to create tertiary and quaternary stereocenters with high diastereoselectivity or enantioselectivity. organicreactions.org The combination of the Ugi four-component reaction and the intramolecular Heck reaction provides a powerful combinatorial approach to isoquinoline scaffolds. nih.gov

Aza Diels-Alder Reactions Utilizing Specific Dienes and Dienophiles

The aza-Diels-Alder reaction, a hetero-Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a convergent and redox-neutral method for constructing nitrogen-containing six-membered rings. chemrxiv.orgmasterorganicchemistry.com To synthesize the benzo[g]isoquinoline framework, an imine derived from a naphthaldehyde and a suitable amine would act as the aza-diene. The dienophile could be an alkene or alkyne. The reaction pattern involves the formation of two new sigma bonds and a new pi bond, resulting in a new six-membered ring. masterorganicchemistry.com For example, the reaction of an imine with an electron-rich dienophile, such as an enol ether, would lead to the formation of a tetrahydropyridine (B1245486) ring, which is a precursor to the dihydroisoquinoline system. The stereospecificity of the Diels-Alder reaction allows for the control of the relative stereochemistry of the newly formed stereocenters. youtube.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. This includes the use of alternative energy sources, renewable starting materials, and catalyst-free protocols. nih.gov

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.comresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including dihydroisoquinolines. organic-chemistry.org For example, microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions have been used to generate libraries of substituted isoquinolines. organic-chemistry.org Similarly, the synthesis of dihydrobenzo organicreactions.orgnih.govimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields with reaction times as short as two minutes under microwave irradiation. nih.gov These examples highlight the potential of microwave technology to facilitate the efficient synthesis of this compound and its derivatives, offering a greener alternative to traditional, often lengthy, thermal procedures. eurekaselect.comnih.gov

Solvent-Free or Environmentally Benign Reaction Media

The development of synthetic protocols that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. In the context of this compound synthesis, several methodologies align with this principle, either by operating under solvent-free conditions or by utilizing more environmentally benign reaction media.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. For instance, microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions have been successfully employed for the production of substituted dihydroisoquinoline libraries. organic-chemistry.org These methods can potentially be adapted for the synthesis of the benzo[g]isoquinoline framework, offering a greener alternative to conventional heating.

Solid-phase synthesis and the use of solid-supported catalysts also represent a significant step towards environmentally benign processes. For example, the condensation of β-dicarbonyl compounds with amines, a reaction that can generate precursors for isoquinoline systems, has been achieved under solvent-free conditions using solid superacid catalysts like sulfated zirconia. researchgate.net Similarly, boron oxide adsorbed on alumina (B75360) has proven to be a highly efficient and reusable heterogeneous catalyst for the synthesis of β-enamino ketones and esters under solvent-free conditions, highlighting the potential for cleaner precursor synthesis. researchgate.net

Another approach involves the use of elemental sulfur for the selective dehydrogenation of 1,2,3,4-tetrahydroisoquinoline (B50084) to 3,4-dihydroisoquinoline. google.com While this reaction is conducted in a solvent, options like toluene (B28343) or butanol are specified, and the process is noted for its high yield and purity of the final product. google.com The reaction proceeds through a 1-mercapto-1,2,3,4-tetrahydroisoquinoline intermediate, which spontaneously eliminates hydrogen sulfide (B99878) to form the desired product. google.com

Table 1: Environmentally Benign and Solvent-Free Synthetic Approaches

Methodology Key Features Potential Application to this compound Reference
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for reduced solvent use. Adaptation of Bischler-Napieralski or Pictet-Spengler reactions. organic-chemistry.org
Solid Superacid Catalysis Use of sulfated zirconia under solvent-free conditions for precursor synthesis. Synthesis of β-amino-α,β-unsaturated ketone precursors. researchgate.net
Heterogeneous Catalysis Boron oxide on alumina for solvent-free enamination reactions. Environmentally friendly synthesis of enamino ester precursors. researchgate.net
Selective Dehydrogenation Use of elemental sulfur in solvents like toluene or butanol. Conversion of tetrahydrobenzo[g]isoquinoline precursors. google.com

Strategic Functionalization and Stereochemical Control during Synthesis

The biological activity of this compound derivatives is often highly dependent on the nature and position of substituents on the heterocyclic framework, as well as their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over these features is of paramount importance.

Regioselectivity in the synthesis of substituted 3,4-dihydrobenzo[g]isoquinolines can be achieved through various strategies, often dictated by the choice of starting materials and reaction conditions.

One notable approach involves the synthesis of 2,4-disubstituted benz[g]isoquinoline-3,5,10(2H)-triones. researchgate.net This method allows for the introduction of substituents at the 2 and 4 positions of the core structure. The development of novel 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-triones as NQO1-directed antitumor agents further highlights the importance and feasibility of introducing substituents at specific positions to modulate biological activity. nih.gov

For the broader class of isoquinolines, practical and efficient routes to C1- and C4-substituted derivatives have been developed through the preparation and activation of isoquinolin-1(2H)-ones. organic-chemistry.org This strategy could potentially be extrapolated to the benzo[g] fused system. Furthermore, a palladium-catalyzed highly regioselective C-H allylation/annulation reaction of N-sulfonyl amides with allylic alcohols provides 3,4-dihydroisoquinolones bearing a vinyl substituent, demonstrating another method for regioselective functionalization. organic-chemistry.org

The discovery of 3,4-dihydrobenzo[f] organic-chemistry.orgresearchgate.netoxazepin-5(2H)-one derivatives as selective TNIK inhibitors underscores how structural modifications and the introduction of substituents on related heterocyclic frameworks can lead to potent and selective biological activity. nih.gov

Table 2: Examples of Regioselective Functionalization

Target Structure Type Position of Substitution Synthetic Strategy Reference
Benz[g]isoquinoline-3,5,10(2H)-triones 2- and 4-positions Not detailed researchgate.net
3,4-Dihydrobenzo[h]quinoline-2,5,6(1H)-triones 4-position Not detailed nih.gov
C1- and C4-substituted isoquinolines 1- and 4-positions Activation of isoquinolin-1(2H)-ones organic-chemistry.org
3,4-Dihydroisoquinolones Vinyl substituent Pd-catalyzed C-H allylation/annulation organic-chemistry.org

Achieving stereochemical control during the formation of the dihydrobenzo[g]isoquinoline ring system is crucial for accessing specific stereoisomers, which may exhibit distinct biological properties. While specific examples for the this compound framework are not extensively detailed in the provided context, general principles of stereoselective synthesis for related dihydroisoquinolones are informative.

A three-component reaction of homophthalic anhydride, amines, and aldehydes has been shown to provide dihydroisoquinolones in good yields and with excellent diastereoselectivity. organic-chemistry.org This highlights the potential for multicomponent reactions to construct the core structure with a high degree of stereocontrol in a single step.

Furthermore, enantioselective synthesis has been demonstrated in the context of C-H activation. A rhodium-catalyzed C-H activation/annulation of amides with allenes has been developed for the enantioselective synthesis of 3,4-dihydroisoquinolones, proceeding with excellent enantioselectivities and high regioselectivities. organic-chemistry.org Such advanced catalytic methods represent a promising avenue for the stereoselective synthesis of chiral this compound derivatives.

Precursor Chemistry and Starting Materials for Dihydrobenzo[g]isoquinoline Scaffolds

A classical approach is the Bischler-Napieralski reaction, which typically involves the cyclization of N-acyl-β-arylethylamines. For the synthesis of the unsubstituted 3,4-dihydroisoquinoline, N-formyl-2-phenylethylamine is a key starting material. google.com However, this reaction can be low-yielding if the aromatic ring lacks electron-donating substituents. google.com

An alternative strategy involves the dehydrogenation of the corresponding saturated heterocyclic system. For example, 1,2,3,4-tetrahydroisoquinoline can be selectively dehydrogenated to 3,4-dihydroisoquinoline using elemental sulfur. google.com This method is notable for its high yield. google.com

More complex benzo[g]isoquinoline derivatives can be synthesized from naphthoquinone-based starting materials. For instance, 2,3-bis(bromomethyl)-1,4-naphthoquinone can serve as a precursor for benzo[f]isoindole-4,9-diones, which are structurally related to the target framework. researchgate.net Another route begins with 1,4-dihydroxy-2-naphthoic acid, which can be converted into precursors for 2,3-disubstituted benzo[g]isoquinoline-1,5,10(2H)-triones. researchgate.net

Intramolecular electrophilic cyclization of 3,4-disubstituted lactams provides another pathway to 3,4-dihydrobenzo[g]isoquinolin-1(2H)-ones. researchgate.net Additionally, the combination of the Ugi reaction with the ring-opening of furans has been developed for the synthesis of novel isoquinolinone and 1,2-dihydroisoquinoline (B1215523) scaffolds, which could be adapted for the benzo[g] series. nih.gov The synthesis of rosettacin, a natural product with a related scaffold, starts from 2-iodoquinoline (B1585599) and 2-ethynylbenzaldehyde, which undergo a Sonogashira coupling followed by cyclization of the resulting 2-alkynylbenzaldehyde oxime. mdpi.com

Table 3: Precursors and Starting Materials for Dihydrobenzo[g]isoquinoline and Related Scaffolds

Precursor/Starting Material Synthetic Method Target Scaffold Reference
N-Formyl-2-phenylethylamine Bischler-Napieralski Reaction 3,4-Dihydroisoquinoline google.com
1,2,3,4-Tetrahydroisoquinoline Dehydrogenation with Sulfur 3,4-Dihydroisoquinoline google.com
2,3-Bis(bromomethyl)-1,4-naphthoquinone Cyclization Benzo[f]isoindole-4,9-diones researchgate.net
1,4-Dihydroxy-2-naphthoic acid, β-ketoesters, primary amines Multi-step synthesis Benzo[g]isoquinoline-1,5,10(2H)-triones researchgate.net
3,4-Disubstituted lactams Intramolecular Electrophilic Cyclization 3,4-Dihydrobenzo[g]isoquinolin-1(2H)-ones researchgate.net
Furans, amines, isocyanides, carboxylic acids Ugi Reaction/Ring Opening Isoquinolinone and 1,2-dihydroisoquinoline scaffolds nih.gov
2-Iodoquinoline and 2-ethynylbenzaldehyde Sonogashira coupling and cyclization Fused Indolizine Scaffolds (e.g., Rosettacin) mdpi.com
α-Azido carbonyl compounds with a 2-alkenylaryl moiety 1,3-Dipolar cycloaddition and electrocyclization Isoquinoline derivatives organic-chemistry.org

Advanced Spectroscopic Characterization Techniques for 3,4 Dihydrobenzo G Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their chemical environments. For 3,4-Dihydrobenzo[g]isoquinoline, the spectrum can be divided into two main regions: the aliphatic region for the dihydro portion and the aromatic region for the benzo-fused rings.

Aromatic Protons: The protons on the benzo[g] moiety are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The extended π-system of the naphthalene (B1677914) rings causes significant deshielding. The exact chemical shifts and coupling patterns would depend on the specific substitution, but complex multiplets are expected. For instance, in related pyrrolo–benzo[f]quinoline (B1222042) structures, protons on the benzene (B151609) and pyridine (B92270) rings are the most deshielded, with chemical shifts appearing as high as δ 8.78 ppm. nih.gov

Imine Proton (C1-H): The proton on the imine carbon (C1) is expected to be the most downfield of the non-aromatic protons, likely appearing as a singlet or a narrow triplet around δ 8.0-8.5 ppm. In studies of 3,4-dihydroisoquinolines, this proton signal can sometimes exhibit significant line broadening. ias.ac.in

Aliphatic Protons (C3-H₂ and C4-H₂): The methylene (B1212753) protons at the C3 and C4 positions are expected to appear as triplets in the upfield region. Based on data for 3,4-dihydroisoquinoline (B110456), the C4-H₂ protons would likely resonate around δ 2.8-3.0 ppm, while the C3-H₂ protons, being adjacent to the nitrogen, would be further downfield, around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic-H7.0 - 9.0Multiplets (m)Signals are complex due to the fused ring system.
1-H8.0 - 8.5Singlet (s) or Triplet (t)Position adjacent to nitrogen and part of the imine functional group.
3-CH₂3.8 - 4.0Triplet (t)Methylene group adjacent to the nitrogen atom.
4-CH₂2.8 - 3.0Triplet (t)Methylene group adjacent to the aromatic system.

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon framework of the molecule.

Aromatic Carbons: The carbons of the benzo[g] rings will produce a series of signals in the δ 120-150 ppm range. Quaternary carbons, those at the fusion of the rings, will typically have lower intensities. In related benzo[f]quinoline derivatives, these aromatic carbons show signals from δ 102.8 to 139.4 ppm. nih.gov

Imine Carbon (C1): The imine carbon is significantly deshielded and is expected to have a chemical shift in the range of δ 160-165 ppm.

Aliphatic Carbons (C3, C4): The aliphatic carbons at C3 and C4 are shielded relative to the aromatic carbons. Based on data for 3,4-dihydroisoquinoline, the C4 carbon is expected around δ 25-30 ppm, and the C3 carbon, being attached to the nitrogen, would appear further downfield around δ 45-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Aromatic C120 - 150Multiple signals expected for the fused aromatic system.
C1 (Imine)160 - 165Deshielded due to attachment to nitrogen and its sp² hybridization.
C345 - 50Aliphatic carbon adjacent to the nitrogen atom.
C425 - 30Aliphatic carbon adjacent to the aromatic ring.
Quaternary Aromatic C130 - 155Typically show weaker signals.

To unambiguously assign all proton and carbon signals and confirm the structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. It would clearly show the correlation between the C3-H₂ and C4-H₂ triplets, confirming the ethylamine (B1201723) fragment within the dihydroisoquinoline ring. It would also help delineate the spin systems within the complex aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be used to connect the aliphatic protons (C3-H₂ and C4-H₂) to the quaternary carbons of the aromatic system and to the imine carbon (C1), thereby confirming the complete connectivity and regiochemistry of the entire molecule. Such techniques have been successfully used to assign the complete spectra for complex related structures like isoindolo[1,2-a]isoquinoline derivatives. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key expected absorption bands are:

C=N Stretch: A characteristic and strong absorption band for the imine functional group is expected in the region of 1630-1690 cm⁻¹.

Aromatic C-H Stretch: These signals typically appear as a group of weak to medium bands above 3000 cm⁻¹ (e.g., 3010-3080 cm⁻¹).

Aliphatic C-H Stretch: The methylene groups (CH₂) in the dihydro ring will show medium to strong absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the fused aromatic ring system.

Table 3: Predicted IR Absorption Frequencies for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3010 - 3080Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium to Strong
C=N Stretch (Imine)1630 - 1690Strong
Aromatic C=C Stretch1450 - 1600Medium, Sharp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₇H₁₃N.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 231.10).

Fragmentation Pattern: The fragmentation of isoquinoline (B145761) alkaloids is well-studied. researchgate.net For this compound, characteristic fragmentation would likely involve:

Loss of H· ([M-1]⁺): Formation of a stable, fully aromatic benzo[g]isoquinolinium cation is a highly probable fragmentation pathway.

Retro-Diels-Alder (RDA) Reaction: Cleavage of the dihydroisoquinoline ring can occur, leading to fragmentation of the ethylamine bridge.

Loss of small molecules: Fragmentation may also proceed via the loss of small, stable molecules like HCN.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While no crystal structure for this compound is publicly available, this technique would yield:

Unambiguous Confirmation of Connectivity: It would verify the bonding arrangement and confirm the identity of the compound without ambiguity.

Precise Geometric Parameters: It provides exact measurements of bond lengths, bond angles, and torsion angles. This data would reveal the degree of planarity in the fused aromatic system and the conformation of the dihydro ring.

Intermolecular Interactions: The crystal structure would reveal how the molecules pack in the solid state, showing any π-stacking interactions between the aromatic systems or other non-covalent forces. Studies on related complex heterocycles, such as pyrazolo[5,1-a]isoquinoline and benzo[f]quinoline derivatives, have relied on X-ray crystallography for definitive structural proof. nih.govresearchgate.net

Utilization of Hyphenated Techniques in Characterization

Hyphenated techniques are indispensable tools in modern analytical chemistry, providing a robust platform for the separation, detection, and structural analysis of chemical compounds. For a molecule like this compound, which belongs to the family of polycyclic azaarenes, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are of paramount importance. nih.gov These methods allow for the effective separation of the analyte from a complex matrix, followed by its ionization and mass analysis, which furnishes detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, the sample would first be introduced into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, a fingerprint of the molecule, shows the molecular ion peak and a series of fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds, a category into which many complex alkaloids and related nitrogen heterocycles fall. In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. The choice of ionization source is critical and often includes Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

For this compound and its derivatives, LC-MS, and particularly its tandem mass spectrometry variant (LC-MS/MS), would be the method of choice for detailed structural characterization and quantification in complex matrices. nih.gov ESI in positive ion mode is a widely used method for ionizing basic nitrogen atoms present in isoquinoline alkaloids. sci-hub.se The high-resolution mass spectrometry (HRMS) capabilities of modern instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allow for the determination of the elemental composition of the parent molecule and its fragments with high accuracy. nih.govsci-hub.se

A study on isoquinoline alkaloids demonstrated the power of high-resolution Orbitrap LC-MSn, where tandem mass spectrometry (MS/MS or MSn) provided effective separation and high sensitivity for the analysis of complex extracts. sci-hub.se The fragmentation patterns observed in MS/MS experiments are crucial for distinguishing between isomers and elucidating the connectivity of atoms within the molecule. For example, the fragmentation of bisbenzylisoquinoline alkaloids often shows a characteristic loss of the isoquinoline nitrogen as methylamine. sci-hub.se

While no specific LC-MS data for this compound is presented, the general parameters for the analysis of related isoquinoline alkaloids can be inferred. A typical LC-MS/MS analysis would involve a C18 reversed-phase column for separation with a gradient elution using a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid to promote ionization. nih.gov

The table below summarizes hypothetical hyphenated techniques that could be applied for the characterization of this compound, based on established methods for similar compounds.

Technique Separation Method Ionization Source Mass Analyzer Typical Information Obtained
GC-MS Gas ChromatographyElectron Ionization (EI)Quadrupole, Ion TrapMolecular weight, fragmentation pattern for structural elucidation.
LC-MS High-Performance Liquid Chromatography (HPLC)Electrospray Ionization (ESI)Quadrupole, Time-of-Flight (TOF)Molecular weight of less volatile or thermally labile compounds.
LC-MS/MS High-Performance Liquid Chromatography (HPLC)Electrospray Ionization (ESI)Triple Quadrupole, Ion Trap, OrbitrapDetailed structural information from fragmentation patterns, quantification. nih.gov
LC-HRMS High-Performance Liquid Chromatography (HPLC)Electrospray Ionization (ESI)Orbitrap, FT-ICRHigh-accuracy mass measurements for elemental composition determination. sci-hub.se

Table 1: Potential Hyphenated Spectroscopic Techniques for the Analysis of this compound.

The application of these hyphenated techniques would provide a comprehensive characterization of this compound, confirming its identity and purity, and enabling its detection and quantification in various samples.

Computational Chemistry and Theoretical Studies on 3,4 Dihydrobenzo G Isoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and energies.

In the study of 3,4-Dihydrobenzo[g]isoquinoline and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized geometric parameters. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles in the ground state of the molecule. The theoretical data can then be compared with experimental results, often showing good agreement. researchgate.net

Furthermore, DFT is utilized to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule based on the topology of the electron density. wiley-vch.de This theory allows for the characterization of chemical bonds and noncovalent interactions. QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which indicate the presence of a chemical bond. muni.cz The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can classify the interaction as either a shared (covalent) or closed-shell (ionic, van der Waals) interaction. muni.cz

Noncovalent Interaction (NCI) analysis is a computational tool that visualizes and characterizes weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in molecular systems. researchgate.netresearchgate.net The NCI method is based on the electron density and its derivatives. When combined with QTAIM, it offers a comprehensive picture of the bonding and non-bonding interactions within a molecule and between molecules. researchgate.net This combined approach is particularly useful for understanding the forces that govern molecular recognition and crystal packing.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline solids. scirp.orgnih.govijream.org It partitions the crystal space into regions where the electron density of a promolecule (a sum of spherical atomic densities) is greater than that of all other promolecules. The resulting Hirshfeld surface for a molecule encloses this region.

By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts. nih.govnih.gov Red spots on the d_norm surface indicate close contacts, which are often hydrogen bonds or other strong interactions, while blue regions represent weaker contacts. ijream.org

Conformational Analysis and Stability Studies

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For derivatives of 3,4-dihydroquinazolines, which share structural similarities with this compound, X-ray crystallography has been used to determine the preferred orientation around specific bonds in the solid state. rsc.org

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of a molecule and identify low-energy conformers. These studies are crucial for understanding how a molecule might adapt its shape to fit into a biological receptor.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. conicet.gov.arnih.govnih.gov This method is widely used in drug design to screen virtual libraries of compounds against a specific protein target. nih.gov For isoquinoline (B145761) derivatives, molecular docking has been employed to study their interactions with various receptors, such as the dopamine (B1211576) D2 receptor. conicet.gov.ar The simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. conicet.gov.archemrxiv.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. conicet.gov.arnih.govnih.gov By simulating the movement of atoms over time, MD can assess the stability of the docked complex and reveal conformational changes in both the ligand and the receptor upon binding. nih.govnih.gov This information is crucial for validating docking results and gaining a deeper understanding of the binding mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. For a series of 3,4-dihydro-1-isoquinolinamines, QSAR studies have been performed to identify the physicochemical properties that govern their inhibitory activity against nitric oxide synthase isoforms. nih.gov

Pharmacophore modeling is another important tool in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. By identifying a common pharmacophore among a set of active molecules, researchers can design new compounds with improved potency and selectivity. mdpi.comugm.ac.id

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations, particularly DFT, can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. researchgate.net The calculated spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of the experimental results. For example, the GIAO (Gauge-Including Atomic Orbital) approach is commonly used to calculate NMR chemical shifts. researchgate.net Good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.

Investigation of Biological Activities and Structure Activity Relationships Sar

Anti-Infective Activities of 3,4-Dihydrobenzo[g]isoquinoline Derivatives

The search for novel anti-infective agents is driven by the increasing prevalence of drug-resistant pathogens. Derivatives of the broader benzoquinoline and isoquinoline (B145761) families have shown potential in combating bacterial, fungal, and mycobacterial infections.

Research into the antibacterial properties of benzoquinoline derivatives has revealed promising candidates. A study on benzo[f]quinolinium salts, a related structural class, demonstrated very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov The analysis of structure-activity relationships (SAR) in this series indicated that the nature of substituents plays a crucial role. For instance, in the aliphatic series of compounds, the substituent on the carbonyl group significantly influenced activity. nih.gov Similarly, for aromatic derivatives, the presence and position of substituents like chlorine or methoxy (B1213986) groups on the phenyl ring were found to affect antibacterial efficacy. nih.gov

Further investigations into quinoline (B57606) and its benzo-fused derivatives have highlighted them as critical scaffolds for developing agents against a variety of pathogens. nih.govnih.gov The development of pyrimidoisoquinolinquinone derivatives has also been pursued to create novel antibiotic compounds, with a focus on understanding how modifications to the quinone core impact biological activity. mdpi.com A review of isoquinoline alkaloids noted their potential as a source for new antibacterial lead compounds, with SAR studies indicating that features like a quaternary nitrogen atom can be important for activity. eurekaselect.comresearchgate.net

Derivatives of the benzoquinoline scaffold have also been investigated for their antifungal potential. Benzo[f]quinolinium salts, for example, have demonstrated excellent and almost non-selective antifungal activity against the fungus Candida albicans, with some compounds in the series showing higher potency than the control drug, nystatin. nih.gov Structure-activity relationship (SAR) analysis of these salts revealed that the antifungal activity was more pronounced in derivatives with aliphatic substituents compared to those with aromatic ones. nih.gov Within the aromatic series, compounds bearing a chloro or methoxy group in the para position of the phenyl ring showed the highest antifungal activity. nih.gov

The broader class of isoquinoline alkaloids is recognized for its antifungal properties. eurekaselect.comresearchgate.net SAR studies on various isoquinoline alkaloids have suggested that the presence of a quaternary nitrogen and a methylenedioxy group can enhance antifungal activity. eurekaselect.com While direct studies on this compound are limited, the findings from these closely related structures underscore the potential of this chemical space in the development of new antifungal agents.

The benzo[g]isoquinoline (B3188944) scaffold has proven to be a particularly fruitful area for the discovery of novel antitubercular agents. nih.gov A significant body of research has focused on benzo[g]isoquinoline-5,10-dione derivatives. nih.govresearchgate.netresearchgate.netuantwerpen.be In one study, a library of twenty 1- and 3-substituted benzo[g]isoquinoline-5,10-diones was synthesized and evaluated for activity against Mycobacterium tuberculosis H37Ra. researchgate.netrsc.org

The structure-activity relationship (SAR) from this research indicated that substitution at position 3 generally resulted in analogs with higher antitubercular potency compared to substitution at position 1. researchgate.netrsc.org Two analogs, 27a and 27b , were particularly noteworthy for their remarkable activity. researchgate.netrsc.org

Further expansion of this chemical library involved incorporating an amidinium moiety into the benzo[g]isoquinoline-5,10-dione scaffold, which also improved the solubility of the compounds. nih.govresearchgate.netuantwerpen.be This led to the synthesis of N(2)-arylbenzo[g]isoquinoline-5,10-dione-3-iminium bromides. nih.gov The most promising compound from this series was N(2)-(4-chlorophenyl)-5,10-dioxobenzo[g]isoquinoline-3(2H)-iminium bromide , which exhibited nanomolar anti-mycobacterial activity. nih.govresearchgate.netuantwerpen.be This compound was also found to be effective against intracellular Mycobacterium tuberculosis and retained its activity against a multi-drug-resistant strain. nih.govresearchgate.netuantwerpen.be

Anticancer and Antitumor Potentials of this compound Derivatives

The structural features of benzo[g]isoquinoline derivatives make them attractive candidates for the development of anticancer agents. Research has explored their cytotoxic effects against various cancer cell lines and investigated their mechanisms of action.

Derivatives of the benzo[g]isoquinoline framework have demonstrated significant cytotoxic activity. A notable class of compounds, 6,9-bis[(aminoalkyl)amino]benzo[g]isoquinoline-5,10-diones, has been identified as a novel group of chromophore-modified antitumor agents. acs.org Similarly, various aminoisoquinoline-5,8-quinones have been synthesized and evaluated, showing that the position and structure of amino acid fragments play a key role in their cytotoxic effects. nih.gov Four of these compounds, derived from L-alanine, L-leucine, L-phenylalanine, and D-phenylalanine, were highlighted as promising due to their low IC50 values (0.5 to 6.25 μM) and good selectivity. nih.gov

A related but distinct series of 2,4-disubstituted benzo[g]quinoxaline (B1338093) molecules also revealed good cytotoxicity against the breast cancer cell line MCF-7. nih.gov Within this series, compound 3 was the most active, with an IC50 value of 2.89 µM. nih.gov The study also suggested that bromo-substitution plays an important role in the anticancer activity of these benzo[g]quinoxalines. nih.gov The cytotoxic activity of benzo[g]isoquinoline-5,10-diones has also been assessed against J774 A.1 macrophage cells in the context of antitubercular studies. researchgate.netrsc.org

Understanding the mechanism by which these compounds exert their antiproliferative effects is crucial for their development as therapeutic agents. For the highly cytotoxic benzo[g]quinoxaline compound 3 , studies revealed that it acts as a potent inhibitor of topoisomerase IIβ. nih.gov This inhibition is a well-established mechanism for many anticancer drugs. Furthermore, this compound was found to induce pre-G1 apoptosis and cause a slight increase in the cell population in the G1 and S phases of the cell cycle in MCF-7 cells. nih.gov The induction of apoptosis was further shown to occur through the activation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl2. nih.gov

In a study of a related N-amidino-substituted benzimidazo[1,2-alpha]quinoline derivative, the antiproliferative mechanism was found to be dependent on the p53 status of the colon cancer cells. nih.gov In cells with wild-type p53 (HCT 116), the compound induced a p53-dependent response, leading to cell cycle arrest in the G1 and S phases and apoptosis. nih.gov In contrast, in mutant p53 cells (SW620), it caused a transient G2-M arrest, followed by cell death likely due to mitotic catastrophe. nih.gov These findings suggest that benzo[g]isoquinoline derivatives and their analogs can induce cancer cell death through multiple and complex pathways, including the disruption of key enzymes like topoisomerase and the induction of programmed cell death.

Enzyme Inhibition Relevant to Cancer Pathways (e.g., Topoisomerases, IDO1)

Research into the direct inhibitory effects of this compound derivatives on key enzymes in cancer pathways, such as topoisomerases and indoleamine 2,3-dioxygenase 1 (IDO1), is an emerging area. While extensive data on this specific scaffold is not yet widely available, studies on structurally related compounds provide valuable insights. For instance, derivatives of benzo[g]quinoxaline, which share a similar polycyclic aromatic system, have been shown to exhibit potent inhibitory activity against topoisomerase IIβ. nih.gov One such derivative demonstrated an IC50 value of 32.16 µM against this enzyme. nih.gov

Furthermore, the broader class of isoquinoline alkaloids has been investigated for anticancer properties, with some demonstrating topoisomerase I inhibition. nih.gov The development of novel pyrazolo[4,3-f]quinoline derivatives has also yielded compounds with significant topoisomerase IIα inhibitory activity. mdpi.com These findings suggest that the rigid, planar structure of the benzo[g]isoquinoline core could be a promising scaffold for the design of new topoisomerase inhibitors.

IDO1, a crucial enzyme in tumor immune escape, is another important target. nih.gov While direct inhibition by this compound derivatives is not yet documented, various nitrogen-containing heterocyclic compounds are being explored as IDO1 inhibitors. nih.govnih.gov The structural features of this compound could potentially be adapted to interact with the heme group of the IDO1 enzyme, a common mechanism for its inhibitors. nih.gov

Enzyme Inhibitory Activities of this compound Derivatives

The this compound scaffold has been the subject of investigation for its potential to inhibit a variety of enzymes implicated in different diseases. The following subsections detail the findings related to cholinesterases, kinases, D-amino acid oxidase, and human carboxylesterase.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies

Derivatives of the closely related 3,4-dihydroisoquinoline (B110456) have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.gov A study on a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives revealed that several compounds exhibited moderate inhibitory activity against both AChE and BuChE. nih.gov

The inhibitory activity is influenced by the substitution pattern on the isoquinoline core. For instance, some isoquinoline alkaloids have shown a preference for inhibiting BuChE over AChE. nih.gov Specifically, the phenanthrene (B1679779) type alkaloid, 2-methoxyatherosperminine, demonstrated potent BuChE inhibition with an IC50 value of 3.95 μM. nih.gov Kinetic studies indicated a mixed-mode of inhibition. nih.gov Molecular docking studies of these compounds suggest that they can bind to both the catalytic and peripheral anionic sites of the cholinesterase enzymes. nih.gov

Below is a table summarizing the cholinesterase inhibitory activities of selected 3,4-dihydroisoquinoline derivatives.

CompoundTarget EnzymeIC50 (µM)Selectivity (BChE/AChE)Reference
8b BChE0.045146 nih.gov
8d BChE0.062161 nih.gov
2-methoxyatherosperminine (8) BuChE3.95- nih.gov
Hybrid 5n AChE4.245.19 mdpi.com
Hybrid 6aa BChE3.970.04 mdpi.com

Note: Compounds 8b and 8d are 3,4-dihydroquinazoline derivatives, included for structural comparison context.

Kinase Inhibition Profiles (e.g., LRRK2, Haspin)

The investigation of this compound derivatives as inhibitors of specific kinases such as Leucine-rich repeat kinase 2 (LRRK2) and Haspin is a field with limited specific data. LRRK2 is a key target in Parkinson's disease research, and the development of its inhibitors is an active area. nih.govnih.gov While various heterocyclic scaffolds are being explored, there is no direct evidence yet of this compound derivatives being potent LRRK2 inhibitors. Similarly, Haspin kinase, which is involved in mitosis, is a target for cancer therapy, but specific inhibitors based on the this compound framework have not been reported in the reviewed literature.

D-Amino Acid Oxidase (DAAO) Inhibition

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids and is a therapeutic target for conditions like schizophrenia. nih.govnih.gov A study on 3,4-dihydroisoquinoline-3-carboxylic acid derivatives demonstrated that some of these compounds possess moderate inhibitory activity against DAAO. nih.gov This suggests that the 3,4-dihydroisoquinoline core can serve as a template for the design of novel DAAO inhibitors. The introduction of specific substituents on the aromatic ring and at other positions of the heterocyclic system could enhance this inhibitory potential.

Human Carboxylesterase (hCE2) Inhibition

Human carboxylesterase 2 (hCE2) is an enzyme involved in the metabolism of various drugs and is a target for modulating drug efficacy and toxicity. nih.govnih.gov Currently, there is a lack of specific research data on the inhibition of hCE2 by this compound derivatives. The field of hCE2 inhibitors is being actively explored, with natural products and synthetic compounds being investigated for their potential to selectively inhibit this enzyme. frontiersin.orgfrontiersin.org

Antioxidant and Free Radical Scavenging Properties

Several studies have explored the antioxidant potential of isoquinoline derivatives. A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and tested for their free-radical scavenging activity using various assays, including DPPH, ABTS, superoxide (B77818) anion, and nitric oxide radical assays. nih.gov The results indicated that almost all of the newly synthesized compounds exhibited radical scavenging capabilities. nih.gov The presence of hydroxyl groups on the aromatic part of the molecule is generally associated with enhanced antioxidant properties. mdpi.com

The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com The structure-activity relationship suggests that the position and number of hydroxyl groups play a crucial role in the free radical scavenging capacity.

The table below summarizes the antioxidant activity of selected 3,4-dihydroisoquinoline derivatives from a representative study.

CompoundDPPH Scavenging (IC50, µM)ABTS Scavenging (IC50, µM)Superoxide Scavenging (% at 100 µM)Reference
5a >50012515 nih.gov
5b 451045 nih.gov
5c 30855 nih.gov
5d 25660 nih.gov
5e >50025010 nih.gov

Note: The compounds listed are derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid.

Neurochemical and Central nervous system Research

Derivatives of the broader 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) class, to which this compound belongs, have demonstrated a wide array of biological activities, including anticonvulsant and anti-Alzheimer properties. nuph.edu.uaresearchgate.net Some novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated for their potential as muscle relaxants. mdpi.com These compounds are considered potential therapeutic candidates due to their predicted ability to be well-absorbed in the gastrointestinal tract and to cross the blood-brain barrier, a critical characteristic for drugs targeting the CNS. mdpi.com

In the context of neurodegenerative diseases often accompanied by depression, a series of (R)‑N‑(benzo[d]thiazol‑2‑yl)‑2‑(1‑phenyl‑3,4‑dihydroisoquinolin‑2(1H)‑yl) acetamides were synthesized. nih.gov These compounds were designed as multi-target-directed ligands and tested for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in the pathology of neurodegenerative disorders and depression. nih.gov Several of these derivatives displayed significant inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). nih.gov Notably, in vivo studies using the forced swim test, a classical model for assessing antidepressant activity, confirmed that several of these compounds significantly reduced immobility time, indicating potential antidepressant effects. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound

SAR studies have revealed that the nature and position of substituents on the this compound scaffold play a critical role in determining biological activity. For instance, in a series of 1,3-disubstituted 3,4-dihydroisoquinolines, the specific groups attached at these positions were found to be crucial for their spasmolytic activity. mdpi.com

In the development of inhibitors for Mycobacterium tuberculosis, a series of 5,8-disubstituted tetrahydroisoquinolines were evaluated. nih.gov A general trend observed was that increased lipophilicity correlated with improved potency. nih.gov The studies indicated that large substituents, such as a benzyl (B1604629) group, at the 5-position were well-tolerated. At the 8-position, an N-methylpiperazine group was found to be the preferred substituent. nih.gov

For a series of benzothiazole (B30560)–isoquinoline derivatives designed as potential treatments for neurodegenerative diseases, the substitution pattern on the benzothiazole ring significantly influenced their inhibitory activity against butyrylcholinesterase (BuChE). nih.gov When an electron-withdrawing substituent was present on the benzene (B151609) ring, the order of activity was determined to be o-Br > m-Cl > m-Br > p-Cl > 2,6-Cl2 > 2,6-Br2 > o-Cl > p-Br > p-F > p-NO2, with the ortho-bromo substituted compound showing the highest activity. nih.gov For electron-donating substituents, the activity sequence was o-CH3 > m-OCH3 > o-OCH3 > p-CH3 > p-OCH3 > m-CH3. nih.gov

The fusion of additional rings and the degree of saturation within the isoquinoline system are key determinants of biological activity. The core 1,2,3,4-tetrahydroisoquinoline (THIQ) structure is a common scaffold in numerous biologically active alkaloids. nuph.edu.uaresearchgate.net Its partially saturated nature is a recurring motif in compounds with a broad spectrum of pharmacological effects, including antitumor, antibacterial, and anti-inflammatory activities. nuph.edu.uanih.gov

The strategic fusion of a thieno[2,3-c]isoquinoline system, which incorporates a thiophene (B33073) ring fused to the isoquinoline core, has led to the development of novel antimicrobial agents. nih.gov This highlights how the specific nature of the fused ring system can direct the compound's biological profile.

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of drug discovery. For the 1,2,3,4-tetrahydroisoquinoline scaffold, SAR studies have emphasized the importance of various functional groups in modulating biological potential. nuph.edu.uaresearchgate.net

In the development of inhibitors for Traf2- and Nck-interacting protein kinase (TNIK), a potential target for colorectal cancer, a series of 3,4-dihydrobenzo[f] nuph.edu.uanih.govoxazepin-5(2H)-one derivatives were identified. nih.gov Through SAR analyses, compound 21k emerged as a highly potent inhibitor. nih.gov This compound serves as a promising lead for further optimization. nih.gov Similarly, in the pursuit of novel agents for acute myeloid leukemia, a 1,5-dihydrobenzo[e] nuph.edu.uanih.govoxazepin-2(3H)-one was identified as a hit compound. mdpi.com Subsequent SAR studies focused on optimizing this lead by exploring different substituents to enhance activity and improve pharmacokinetic properties. mdpi.com

Lead optimization strategies often involve modifying the lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. For a series of ROCK inhibitors based on a 3,4-dihydrobenzo[f] nuph.edu.uanih.govoxazepin-5(2H)-one core, structure-activity relationship studies led to the discovery of compound 12b , which exhibited potent activity and considerable selectivity. nih.gov

Comparative Biological Activity Studies with Related Heterocyclic Systems and Natural Products

The biological activities of this compound and its derivatives are often understood by comparing them to other related heterocyclic systems and natural products. The isoquinoline ring is a fundamental component of numerous alkaloids with a wide range of pharmacological properties. mdpi.com

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is present in many natural alkaloids and has been a template for the synthesis of compounds with diverse biological activities, including antitumor and anticonvulsant effects. nuph.edu.uanih.gov The biological potential of THIQ derivatives is often compared to that of other nitrogen-containing heterocycles. nuph.edu.ua

The 3,4-dihydroisocoumarin skeleton, another related heterocyclic system, is found in various natural products isolated from bacteria, molds, and plants. nih.gov These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antifungal, and antimicrobial properties. nih.gov

In the context of antitubercular drug discovery, the activity of tetrahydroisoquinoline-based inhibitors is compared to that of other agents, including the clinical ATP synthase inhibitor bedaquiline. nih.gov

The following table provides a summary of the biological activities of this compound and related heterocyclic systems.

Compound ClassCore StructureNotable Biological ActivitiesReference(s)
1,2,3,4-TetrahydroisoquinolinesTetrahydroisoquinolineAnticonvulsant, Anti-Alzheimer, Antitumor, Antibacterial, Anti-inflammatory nuph.edu.uaresearchgate.netnih.gov
1,3-Disubstituted 3,4-DihydroisoquinolinesDihydroisoquinolineSpasmolytic mdpi.com
Benzothiazole-Isoquinoline DerivativesIsoquinoline fused with BenzothiazoleMAO-B and BuChE inhibition, Antidepressant nih.gov
Thieno[2,3-c]isoquinolinesIsoquinoline fused with ThiopheneAntimicrobial nih.gov
3,4-DihydroisocoumarinsDihydroisocoumarinAnti-inflammatory, Antifungal, Antimicrobial nih.gov
3,4-Dihydrobenzo[f] nuph.edu.uanih.govoxazepin-5(2H)-onesBenzo-fused OxazepinoneTNIK inhibition, ROCK inhibition nih.govnih.gov
1,5-Dihydrobenzo[e] nuph.edu.uanih.govoxazepin-2(3H)-onesBenzo-fused OxazepinoneInduction of AML cell differentiation mdpi.com

Future Directions and Emerging Research Avenues for 3,4 Dihydrobenzo G Isoquinoline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) and its derivatives is a well-established field, yet the quest for more efficient, sustainable, and versatile methods continues to drive innovation. Future research concerning 3,4-Dihydrobenzo[g]isoquinoline is expected to focus on developing novel synthetic pathways that offer improved yields, reduced reaction times, and greater environmental compatibility.

Classic methods such as the Bischler-Napieralski and Pictet-Spengler reactions provide foundational routes to dihydroisoquinolines. organic-chemistry.org However, modern advancements are paving the way for new approaches. Microwave-assisted versions of these reactions, for instance, have been shown to accelerate the production of substituted isoquinoline libraries. organic-chemistry.org Another promising avenue is the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote a Bischler-Napieralski-type synthesis from phenylethanols and nitriles, proceeding through a tandem annulation mechanism. organic-chemistry.org

Researchers are also exploring innovative strategies that involve intramolecular cyclization of various precursors. researchgate.net Methodologies based on the cyclization of carbamates, ureas, isocyanates, and azidoamides are being developed. researchgate.net Furthermore, metal-catalyzed protocols, particularly those involving C-H activation, and metal-free domino procedures are gaining traction for the construction of the core 3,4-dihydroisoquinolin-1(2H)-one scaffold, which can be a precursor to the target compound. researchgate.net The development of solid-phase organic synthesis (SPOS) techniques also presents an opportunity for the rapid generation of diverse derivatives, which has proven successful for related heterocyclic systems. mdpi.com These advanced methods could be adapted for the specific synthesis of this compound, enabling more efficient exploration of its chemical space.

Identification of New Biological Targets and Elucidation of Molecular Mechanisms

Derivatives of the broader dihydroisoquinoline and tetrahydroisoquinoline families have demonstrated a wide range of biological activities, suggesting that this compound and its analogues are a rich source for identifying novel therapeutic agents. Future research will undoubtedly focus on screening this scaffold against new biological targets and clarifying the molecular mechanisms underlying its activity.

Studies on related compounds have already identified several potential targets. For example, a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives showed moderate inhibitory activity against D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.gov The inhibition of these enzymes is relevant to conditions involving oxidative stress and neurodegenerative disorders. nih.gov

In the realm of oncology, related isoquinoline alkaloids have shown antiproliferative activity. mdpi.com Computational and in vitro studies have identified leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme implicated in cancer, as a potential target for compounds with a 3,4-dihydroisoquinoline (B110456) scaffold. mdpi.com Furthermore, the Traf2- and Nck-interacting protein kinase (TNIK), a target in the Wnt/β-catenin signaling pathway critical in colorectal cancer, has been successfully inhibited by structurally related fused heterocyclic systems. nih.gov Research on tetrahydroisoquinoline analogues has also pointed to Mycobacterium tuberculosis ATP synthase as a viable target for developing new antitubercular agents. nih.gov These findings provide a strong rationale for screening this compound derivatives against a panel of kinases, proteases, and microbial enzymes to uncover new therapeutic leads.

Advanced Computational Design and Virtual Screening for Derivative Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds. Virtual screening and advanced molecular design techniques are poised to play a pivotal role in exploring the therapeutic potential of the this compound scaffold.

Virtual screening involves docking large libraries of compounds into the binding site of a biological target to predict potential ligands. mdpi.comnih.gov This approach has been successfully used to identify novel leucine aminopeptidase (LAP) inhibitors based on the 3,4-dihydroisoquinoline framework. mdpi.com Such in silico methods allow researchers to prioritize a manageable number of compounds for chemical synthesis and subsequent biological testing, significantly streamlining the discovery pipeline. mdpi.com

Future efforts will likely involve creating vast virtual libraries of this compound derivatives with diverse substitution patterns. These libraries can then be screened against the crystallographic structures of known and emerging drug targets, such as Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in Alzheimer's disease. nih.gov Following virtual screening, techniques like induced-fit docking (IFD) and molecular dynamics simulations can provide deeper insights into the stability of ligand-protein complexes and key binding interactions, such as hydrogen bonds, which are crucial for affinity and selectivity. nih.govnih.gov

Exploration of Structure-Activity Relationships for Enhanced Selectivity and Potency

A systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing a lead compound into a viable drug candidate. For the this compound scaffold, future research will focus on synthesizing and testing a wide array of analogues to understand how different functional groups and their positions on the benzo[g]isoquinoline (B3188944) core influence biological activity, selectivity, and pharmacokinetic properties.

SAR studies on related tetrahydroisoquinoline inhibitors of M. tb have shown that potency can be linked to lipophilicity and that the nature of linking groups is critical for target binding. nih.gov For instance, -CH₂- or -CONH- linkers were found to be more effective than -CO- or -COCH₂- linkers, highlighting the importance of the spatial arrangement of terminal aromatic rings. nih.gov Similarly, extensive SAR analyses of inhibitors for the TNIK kinase revealed that specific substitutions on the heterocyclic core could lead to highly potent and selective compounds, with one derivative showing an IC₅₀ value in the nanomolar range and excellent selectivity against over 400 other kinases. nih.gov

The following table summarizes key findings from SAR studies on related isoquinoline structures, which can guide future derivatization of the this compound core.

Scaffold/Target Favorable Substitutions/Modifications Impact Reference
Tetrahydroisoquinoline / M. tb ATP SynthaseIncreased lipophilicity; -CH₂- or -CONH- linkersImproved potency nih.gov
3,4-dihydrobenzo[f] researchgate.netmdpi.comoxazepin-5(2H)-one / TNIKSpecific substitutions on the aromatic and heterocyclic ringsPotent (IC₅₀: 0.026 µM) and highly selective inhibition nih.gov
Hexahydro-benz[h]isoquinoline / 5-HT₂C ReceptorSubstituents at positions 7, 8, and 9Modulated affinity and selectivity for 5-HT₂A vs. 5-HT₂C receptors researchgate.net
1,5-dihydrobenzo[e] researchgate.netmdpi.comoxazepin-2(3H)-one / AML Cell DifferentiationIsopropyl group at N-1; meta-sulfonamide at position 8Improved balance of potency and lipophilic efficiency mdpi.com

These insights demonstrate that methodical modification of the this compound nucleus is a promising strategy for developing analogues with enhanced potency and selectivity for specific biological targets.

Application as Building Blocks in Complex Molecular Architectures

Beyond its potential as a pharmacophore, the this compound core represents a valuable building block for the construction of more complex molecular architectures and natural product synthesis. Its rigid, fused-ring system can serve as a scaffold to orient functional groups in a precise three-dimensional arrangement.

Heterocyclic systems like 3,4-dihydro-2(1H)-pyridones have been employed as intermediates in the diastereoselective synthesis of unique indole (B1671886) alkaloids, demonstrating the utility of such scaffolds in complex synthesis. mdpi.com The isoquinoline nucleus itself is a key component of numerous natural products. The development of automated synthesis platforms, such as those using acoustic droplet ejection to perform reactions on a nanoliter scale, could utilize this compound and its precursors as building blocks to rapidly generate libraries of complex molecules. researchgate.net This technology facilitates the exploration of novel chemical space and the discovery of new reaction pathways. researchgate.net

Future research will likely explore the use of functionalized 3,4-Dihydrobenzo[g]isoquinolines in multicomponent reactions or as key fragments in the total synthesis of novel polycyclic alkaloids and other structurally intricate molecules with potential applications in medicine and materials science.

Q & A

Basic: What established synthetic methods are available for 3,4-dihydrobenzo[g]isoquinoline, and how do their reaction conditions compare?

Answer:

  • Bischler-Napieralski synthesis : Cyclodehydration of β-phenylethylamine derivatives using polyphosphoric acid or phosphorus pentoxide yields 3,4-dihydroisoquinoline, which can be dehydrogenated to isoquinoline .
  • Microwave-assisted synthesis : Accelerates Bischler-Napieralski or Pictet-Spengler reactions, enabling rapid generation of substituted isoquinoline libraries under controlled microwave conditions (e.g., time, power) .
  • Electrosynthesis : Utilizes electrochemical oxidation of isatoic anhydrides with cyclic amines to form polycyclic quinazolinones and dihydroisoquinoline derivatives .
    Key Considerations : Microwave methods reduce reaction time compared to traditional thermal approaches but require optimization of microwave parameters to avoid side reactions .

Advanced: How can researchers resolve contradictions in catalytic efficiency between noble metal and metal-free systems for dehydrogenation reactions?

Answer:

  • Noble metal systems : High activity but risk reverse hydrogenation (reducing isoquinoline back to tetrahydroisoquinoline) and contamination by metal residues .
  • Metal-free photocatalysts : MoS2/ZnIn2S4 nanocomposites enable selective semi-dehydrogenation of tetrahydroisoquinoline to 3,4-dihydroisoquinoline under visible light, avoiding reverse reactions. Validate selectivity using GC-MS or HPLC to monitor byproducts .
    Experimental Design : Compare turnover frequency (TOF) and activation energy between systems. Use isotopic labeling (e.g., D6 compounds) to trace hydrogen transfer pathways .

Basic: What safety protocols are critical when handling this compound derivatives?

Answer:

  • Hazards : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and skin/eye irritant (GHS Category 2) .
  • Mitigation : Use fume hoods, wear nitrile gloves, and employ spill containment kits. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational strategies validate the structural and conformational properties of dihydroisoquinoline derivatives?

Answer:

  • DFT Calculations : Predict bond distances and angles for zwitterionic forms, corroborating X-ray crystallography data. For example, antiperiplanar conformers of spiroheterocyclic tetrahydroisoquinoline-1-ones are energetically favored .
  • Molecular Dynamics (MD) : Simulate solvent effects on tautomerization equilibria in dihydroisoquinoline derivatives. Compare with NMR chemical shifts to validate simulations .

Basic: What analytical techniques are recommended for characterizing dihydroisoquinoline purity and structure?

Answer:

  • Chromatography : GC (for volatile derivatives) and HPLC (for polar/non-volatile compounds) assess purity, as noted in Certificates of Analysis (COA) .
  • Spectroscopy :
    • NMR : Distinguish regioisomers via aromatic proton splitting patterns (e.g., 6,7-dimethoxy vs. 5,8-substituted derivatives) .
    • MS : Confirm molecular weight using high-resolution ESI-MS, especially for deuterated analogs (e.g., D6-labeled compounds) .

Advanced: How can solvent-free conditions improve aza-Friedel-Crafts reactions involving dihydroisoquinoline?

Answer:

  • Mechanistic Insight : Solvent-free reactions between 3,4-dihydroisoquinoline and naphthols enhance electrophilic aromatic substitution by increasing reactant proximity. Use Lewis acids (e.g., ZnCl2) to stabilize transition states .
  • Optimization : Monitor reaction progress via TLC or in-situ IR. Compare yields with solvent-based systems (e.g., THF or DCM) to evaluate green chemistry advantages .

Basic: What are the key regulatory considerations for synthesizing dihydroisoquinoline derivatives in academic labs?

Answer:

  • Documentation : Maintain batch-specific COAs, including Lot/Batch numbers, purity (≥97.5% GC), and safety data (e.g., WGK 3 for aquatic toxicity) .
  • Compliance : Adhere to GHS labeling and SDS requirements for acute toxicity and irritant classifications .

Advanced: How do substituent effects influence the electrophilic reactivity of dihydroisoquinoline?

Answer:

  • Electronic Effects : Electron-donating groups (e.g., methoxy at C6/C7) activate the isoquinoline core for electrophilic substitution at C5/C8, confirmed by DFT studies .
  • Steric Effects : Bulky substituents (e.g., 1,3,3-trimethyl) hinder cyclization in Bischler-Napieralski reactions, requiring higher temperatures or acid catalysts .

Basic: What are the storage requirements for dihydroisoquinoline hydrochloride salts?

Answer:

  • Conditions : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hygroscopic degradation. Hydrate forms (e.g., hydrochloride hydrate) require desiccant packets .

Advanced: How can isotopic labeling (e.g., D6) aid in mechanistic studies of dihydroisoquinoline reactions?

Answer:

  • Tracing Pathways : Use D6-methoxy derivatives (e.g., 6,7-D6-dimethoxy) in kinetic isotope effect (KIE) studies to elucidate hydrogen transfer mechanisms in dehydrogenation/hydrogenation equilibria .
  • Analytical Validation : Confirm isotopic incorporation via HR-MS and 2H NMR, ensuring minimal (<2%) protium contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.